
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- is a chemical compound with the molecular formula C17H19NO3. It is known for its unique structural properties, which include a benzene ring, a propanamide group, and hydroxyl and methoxy substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanamide, 4-hydroxy-3-methoxy-: Shares similar structural features but lacks the phenylmethyl group.
Benzenepropanamide, 4-hydroxy-: Lacks both the methoxy and phenylmethyl groups.
Benzenepropanamide, 3-methoxy-: Lacks the hydroxyl and phenylmethyl groups.
Uniqueness
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- is unique due to the presence of both hydroxyl and methoxy groups, as well as the phenylmethyl substituent. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
391609-32-8 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-benzyl-3-(4-hydroxy-3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19NO3/c1-21-16-11-13(7-9-15(16)19)8-10-17(20)18-12-14-5-3-2-4-6-14/h2-7,9,11,19H,8,10,12H2,1H3,(H,18,20) |
Clave InChI |
QDETYVJYSRBZKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)NCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


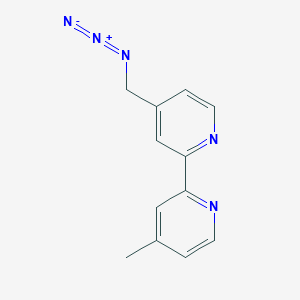
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)

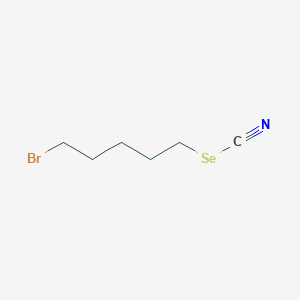
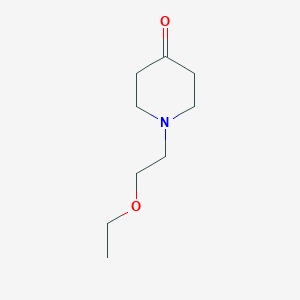
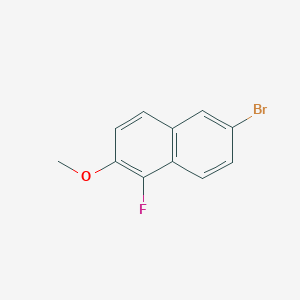
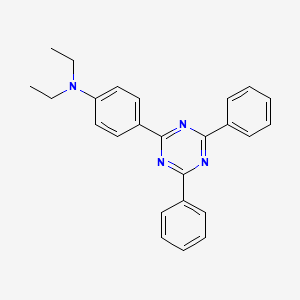
![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
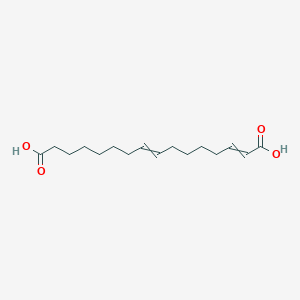
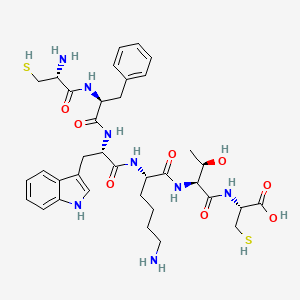
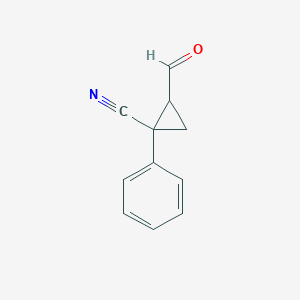
![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
